8-Ethylchinolin

Übersicht

Beschreibung

8-Ethylquinoline is a useful research compound. Its molecular formula is C11H11N and its molecular weight is 157.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 8-Ethylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Ethylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung

8-Ethylchinolin ist eine chemische Verbindung, die in der Arzneimittelforschung weit verbreitet ist. Chinolin, das aus Benzol besteht, das mit N-heterocyclischem Pyridin verschmolzen ist, hat aufgrund seines breiten Spektrums an Bioaktivität beträchtliche Aufmerksamkeit als Kernvorlage im Wirkstoffdesign erhalten .

Organische Synthese

This compound ist in der organischen Synthese wertvoll. Zahlreiche Derivate der bioaktiven Chinoline wurden durch schnelle synthetische Ansätze genutzt .

Pharmakologische Anwendungen

Chinolinmotive, einschließlich this compound, haben erhebliche Wirksamkeit für die zukünftige Arzneimittelentwicklung . Die jüngsten in vivo und in vitro Screenings, die von Wissenschaftlern berichtet wurden, könnten den Weg für die Entwicklung neuer Medikamente ebnen .

Therapeutisches Potenzial

Verbindungen, die die this compound-Einheit enthalten, haben einen großen therapeutischen Wert und können als potenzielle Bausteine für verschiedene pharmakologisch aktive Gerüste dienen .

Medizinisch-chemische Forschung

Chinolin ist ein unbestreitbarer Pharmakophor aufgrund seiner enormen Vorteile in der medizinisch-chemischen Forschung . Das medizinische Potenzial von Chinolin und seinen funktionalisierten Derivaten eröffnet ein neues Fenster der Möglichkeiten für Medizinalchemiker, mehr biomolekulare Chinoline für die zukünftige Medikamentenentwicklung zu erhalten .

Zukünftige Richtungen

Compounds containing the 8-hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . In addition, several described compounds in this review could act leads for the development of drugs against numerous diseases including cancer .

Wirkmechanismus

Target of Action

8-Ethylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compoundQuinoline derivatives, including 8-hydroxyquinoline, have been found to bind to a diverse range of targets with high affinities . These targets are often involved in various biological processes, contributing to the compound’s broad-ranging pharmacological potential .

Mode of Action

Quinoline derivatives have been shown to interact with their targets in a variety of ways, leading to changes in cellular functions . For instance, some quinoline derivatives have demonstrated potential efficacy through different mechanisms of action such as cell cycle arrest, apoptosis induction, angiogenesis inhibition, and cell metastasis disruption .

Biochemical Pathways

For example, they have been found to play roles in maintaining cellular homeostasis and detoxifying reactive oxygen species

Result of Action

Quinoline derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .

Biochemische Analyse

Biochemical Properties

It is known that quinoline derivatives, such as 8-Ethylquinoline, can participate in various biochemical reactions

Cellular Effects

Quinoline derivatives have been shown to have effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Quinoline derivatives are known to be involved in various metabolic pathways

Eigenschaften

IUPAC Name |

8-ethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-2-9-5-3-6-10-7-4-8-12-11(9)10/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNATRDCOFYLCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173321 | |

| Record name | Quinoline, 8-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19655-56-2 | |

| Record name | Quinoline, 8-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019655562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 8-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Ethylquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AVE2CK5VM3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

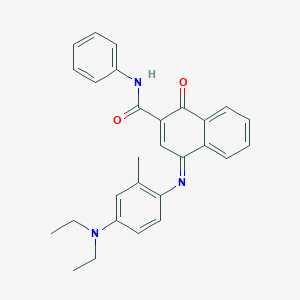

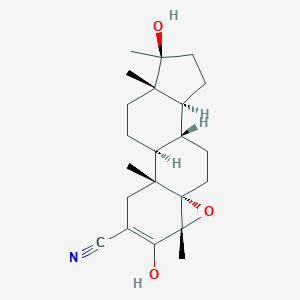

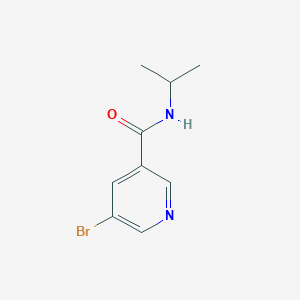

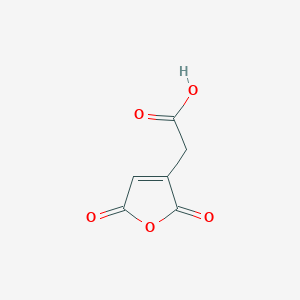

Feasible Synthetic Routes

Q1: What is the structure of 8-ethylquinoline and how does it impact its reactivity?

A: 8-Ethylquinoline (C11H11N) is an organic compound consisting of a quinoline ring system with an ethyl substituent at the 8-position [, , ]. This structure allows for several types of reactions, including:

- Cyclometalation: The ethyl group can undergo C-H activation in the presence of transition metal complexes, forming a metallacycle where the metal coordinates to both the carbon of the ethyl group and the nitrogen of the quinoline ring. This process has been extensively studied with palladium(II) salts [, ].

- Electrophilic Aromatic Substitution: The electron-rich nature of the quinoline ring makes it susceptible to electrophilic attack, leading to the introduction of various substituents [].

- Oxidation: The nitrogen atom in the quinoline ring can be oxidized to form N-oxides, which exhibit distinct reactivity compared to the parent compound [, ].

Q2: What are some notable catalytic applications of 8-ethylquinoline derivatives?

A: 8-Ethylquinoline N-oxide has been identified as an effective oxidant in gold-catalyzed organic transformations [, ]. For example, it facilitates the synthesis of 4-(2-oxoalkoxy)butyl methanesulfonates through a unique ring-opening reaction of tetrahydrofuran (THF) []. This reaction proceeds through an α-oxo gold carbene intermediate generated from terminal alkynes in the presence of 8-ethylquinoline N-oxide and MesOH under mild conditions.

Q3: Has the stereochemistry of 8-ethylquinoline cyclometalation been investigated?

A: Yes, studies have specifically examined the stereochemistry at the carbon center during the cyclometalation of 8-ethylquinoline by palladium(II) salts []. Using a deuterium-labeled 8-ethylquinoline derivative, researchers demonstrated that the C-H activation step proceeds with retention of configuration at the carbon atom undergoing cyclometalation.

Q4: How do structural modifications of 8-ethylquinoline influence its coordination chemistry?

A: Introducing specific substituents on the 8-ethylquinoline scaffold can significantly impact its coordination behavior with transition metals []. For instance, incorporating a bromomethyl group at the 8-position enables oxidative addition reactions with palladium(II) complexes, leading to the formation of stable palladium(IV) complexes containing an intramolecular coordination system [].

Q5: What is the historical significance of 8-ethylquinoline in petroleum chemistry?

A: Historically, 8-ethylquinoline and its methylated derivatives have been identified and isolated from petroleum distillates [, , ]. This discovery highlights the presence of nitrogen-containing heterocycles in crude oil and their potential contribution to the properties of petroleum fractions.

Q6: Are there alternative synthetic routes to access alkylquinolines like 8-ethylquinoline?

A: Yes, researchers are exploring environmentally friendly approaches for the synthesis of alkylquinolines, including 8-ethylquinoline, using vapor phase reactions []. This method offers potential advantages in terms of reduced waste generation and improved sustainability compared to traditional solution-phase syntheses.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B27733.png)

![(2R,3R,4S,5R)-2-amino-3,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B27736.png)